molecular formula C5H7Cl3N4O3 B2727986 N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide CAS No. 400079-91-6

N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide

Cat. No. B2727986
CAS RN: 400079-91-6
M. Wt: 277.49
InChI Key: BKFGUUPHJTYFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide” is a chemical compound. It is also known by its IUPAC name "(1Z)-N-methyl-2-nitro-N’-(trichloroacetyl)ethanehydrazonamide" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C5H7Cl3N4O3/c1-9-3(2-12(14)15)10-11-4(13)5(6,7)8/h2,9-10H,1H3,(H,11,13)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C5H7Cl3N4O3 . Other properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-2-nitroaniline, indicates that it is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves and clothing, and using it only in a well-ventilated area .

properties

IUPAC Name

N'-methyl-2-nitro-N-[(2,2,2-trichloroacetyl)amino]ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3N4O3/c1-9-3(2-12(14)15)10-11-4(13)5(6,7)8/h2H2,1H3,(H,9,10)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGUUPHJTYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C[N+](=O)[O-])NNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide

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